molecular formula C3H4O2 B12943353 Oxetol

Oxetol

Cat. No.: B12943353
M. Wt: 72.06 g/mol
InChI Key: IPOSFAPCKXLPCM-UHFFFAOYSA-N
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Description

2H-Oxet-2-ol is a heterocyclic organic compound with a four-membered ring structure containing one oxygen atom. It is an unsaturated compound, meaning it has a double bond within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2H-Oxet-2-ol can be synthesized through several methods. One common approach involves the photochemical cyclization of acrolein. This method utilizes light to induce the formation of the four-membered ring structure . Another method involves the [2+2] cycloaddition reaction, where two molecules react to form the oxetane ring .

Industrial Production Methods

Industrial production of 2H-Oxet-2-ol typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the use of catalysts and specific solvents can enhance the reaction efficiency and product quality .

Mechanism of Action

The mechanism of action of 2H-Oxet-2-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the particular application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Oxet-2-ol include oxetane, oxirane, and tetrahydrofuran. These compounds share the characteristic of having a ring structure with oxygen atoms but differ in the number of atoms in the ring and the presence of double bonds .

Uniqueness

2H-Oxet-2-ol is unique due to its unsaturated four-membered ring structure, which imparts distinct chemical properties such as increased ring strain and reactivity. This makes it particularly useful in applications requiring reactive intermediates and specific functionalization .

Properties

Molecular Formula

C3H4O2

Molecular Weight

72.06 g/mol

IUPAC Name

2H-oxet-2-ol

InChI

InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H

InChI Key

IPOSFAPCKXLPCM-UHFFFAOYSA-N

Canonical SMILES

C1=COC1O

Origin of Product

United States

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